2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide
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Overview
Description
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide is a heterocyclic compound that features both thiazole and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide typically involves the reaction of indoline derivatives with thiazole-containing reagents. One common method includes the condensation of 2-aminothiazole with an indoline-2,3-dione derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or indoline moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
Uniqueness
2-Oxo-5-(1,3-thiazol-2-yl)-1-indolinecarboxamide is unique due to its specific combination of thiazole and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189748-24-1 |
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Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-oxo-5-(1,3-thiazol-2-yl)-3H-indole-1-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c13-12(17)15-9-2-1-7(11-14-3-4-18-11)5-8(9)6-10(15)16/h1-5H,6H2,(H2,13,17) |
InChI Key |
BAEONYCNUARJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=NC=CS3)N(C1=O)C(=O)N |
Origin of Product |
United States |
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